![molecular formula C15H19N3O2S B4972089 5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)
5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. It is a thiazolidine-4-one derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. The antibacterial, antifungal, and antiviral properties of the compound are believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, it has been found to exhibit vasodilatory and hypotensive effects, making it a potential candidate for the treatment of hypertension.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one in lab experiments include its potent anticancer activity, antibacterial, antifungal, and antiviral properties, and anti-inflammatory and antioxidant activity. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research on 5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one. These include further studies to determine its mechanism of action, safety, and efficacy in vivo. Additionally, the compound can be further modified to improve its potency and selectivity for specific targets. It can also be tested for its potential use in the treatment of other diseases, such as hypertension, Alzheimer's disease, and diabetes.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. The compound has been synthesized through a multi-step process and has been extensively studied for its potential use in scientific research. It exhibits potent anticancer activity, antibacterial, antifungal, and antiviral properties, and anti-inflammatory and antioxidant activity. However, further studies are required to determine its mechanism of action, safety, and efficacy in vivo.
Synthesis Methods
The synthesis of 5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one involves a multi-step process. The first step involves the reaction of 4-(diethylamino)-2-methoxybenzaldehyde with thiosemicarbazide to form 5-(4-diethylamino-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. This intermediate compound is then treated with acetic anhydride to obtain the final product, this compound. The synthesis method has been optimized to obtain high yields of the final product.
Scientific Research Applications
5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been shown to possess antibacterial, antifungal, and antiviral properties. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
(5Z)-2-amino-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-18(5-2)11-7-6-10(12(9-11)20-3)8-13-14(19)17-15(16)21-13/h6-9H,4-5H2,1-3H3,(H2,16,17,19)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQXKDNBKZJBOV-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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